(R)-Tetrahydro-2H-pyran-3-amine

Catalog No.
S726809
CAS No.
1071829-82-7
M.F
C5H11NO
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Tetrahydro-2H-pyran-3-amine

CAS Number

1071829-82-7

Product Name

(R)-Tetrahydro-2H-pyran-3-amine

IUPAC Name

(3R)-oxan-3-amine

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C5H11NO/c6-5-2-1-3-7-4-5/h5H,1-4,6H2/t5-/m1/s1

InChI Key

WUUOEJJGRCQGBQ-RXMQYKEDSA-N

SMILES

C1CC(COC1)N

Canonical SMILES

C1CC(COC1)N

Isomeric SMILES

C1C[C@H](COC1)N

(R)-Tetrahydro-2H-pyran-3-amine is a cyclic amine derived from tetrahydropyran, characterized by the presence of an amine group at the 3-position of the pyran ring. Its molecular formula is C5H11NOC_5H_{11}NO with a molecular weight of approximately 113.15 g/mol. The compound exists as a colorless to pale yellow liquid or solid, depending on its form, and is soluble in water and organic solvents.

This compound is notably used in medicinal chemistry due to its structural features that allow for various biological interactions.

Organic Synthesis:

(R)-Tetrahydro-2H-pyran-3-amine can serve as a building block for the synthesis of more complex molecules. Its chiral nature allows for the development of enantioselective reactions, leading to the production of specific stereoisomers crucial in various fields, including pharmaceuticals and agrochemicals. PubChem, National Center for Biotechnology Information:

Medicinal Chemistry:

The amine functional group and the cyclic structure of (R)-tetrahydro-2H-pyran-3-amine make it a potential candidate for drug discovery. Researchers are exploring its potential to interact with various biological targets and its role in the development of new therapeutic agents. However, further research is needed to determine its specific efficacy and safety profile. Sigma-Aldrich:

Material Science:

(R)-Tetrahydro-2H-pyran-3-amine's chiral properties and potential hydrogen bonding capabilities make it a potential candidate for the development of new functional materials. Researchers are investigating its use in creating chiral catalysts, asymmetric sensors, and self-assembling molecules with unique properties. BLDpharm:

, including:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Acylation: The amine can be acylated to form amides, which are important intermediates in organic synthesis.
  • Alkylation: The nitrogen atom can undergo alkylation, leading to quaternary ammonium compounds.

These reactions are often utilized in synthetic pathways to create more complex molecules or derivatives.

Research indicates that (R)-Tetrahydro-2H-pyran-3-amine exhibits various biological activities:

  • Antimicrobial Properties: Some studies have suggested its potential as an antimicrobial agent.
  • Neuroprotective Effects: Preliminary research indicates it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
  • Pharmacological Potential: Its structure allows it to interact with neurotransmitter systems, which could be beneficial in treating mood disorders or anxiety.

The synthesis of (R)-Tetrahydro-2H-pyran-3-amine can be achieved through several methods:

  • Etherification Reactions: This involves reacting alcohols with alkyl halides under acidic conditions to form ethers, which can then be converted into amines.
  • Reduction Processes: Starting from pyran derivatives, reduction reactions can yield the desired amine compound.
  • Carbonyl Chemistry: Utilizing carbonyl compounds and subsequent reduction or substitution reactions can also lead to the formation of (R)-Tetrahydro-2H-pyran-3-amine.

A specific method involves starting from 6-propyltetrahydro-2H-pyran-2-one and performing a series of etherification and reduction steps .

(R)-Tetrahydro-2H-pyran-3-amine has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds.
  • Chemical Research: Used as a building block in organic synthesis for creating more complex structures.

Its unique properties make it valuable in both academic research and industrial applications.

Interaction studies have shown that (R)-Tetrahydro-2H-pyran-3-amine can interact with various biological targets:

  • Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding: Preliminary findings suggest it may bind to neurotransmitter receptors, influencing signaling pathways associated with mood regulation and cognition.

Further studies are required to fully elucidate its interaction profiles and mechanisms of action.

Several compounds share structural similarities with (R)-Tetrahydro-2H-pyran-3-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
(S)-Tetrahydro-2H-pyran-3-amine hydrochloride1245724-46-21.00
Tetrahydrofuran-3-amine hydrochloride204512-94-70.81
(R)-3-Aminotetrahydrofuran hydrochloride1072015-52-10.81
Tetrahydro-2H-pyran-4-amine hydrochloride33024-60-10.81
4-Methyltetrahydro-2H-pyran-4-amines hydrochloride851389-38-30.72

Uniqueness

(R)-Tetrahydro-2H-pyran-3-amines' unique configuration at the 3-position of the pyran ring distinguishes it from other similar compounds, influencing its biological activity and potential applications. Its ability to participate in specific

XLogP3

-0.3

Wikipedia

(R)-Tetrahydro-2H-pyran-3-amine

Dates

Modify: 2023-08-15

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